6-Iodoimidazo[1,2-A]pyridin-2-amine 6-Iodoimidazo[1,2-A]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 947248-49-9
VCID: VC4295658
InChI: InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
SMILES: C1=CC2=NC(=CN2C=C1I)N
Molecular Formula: C7H8IN3
Molecular Weight: 261.066

6-Iodoimidazo[1,2-A]pyridin-2-amine

CAS No.: 947248-49-9

Cat. No.: VC4295658

Molecular Formula: C7H8IN3

Molecular Weight: 261.066

* For research use only. Not for human or veterinary use.

6-Iodoimidazo[1,2-A]pyridin-2-amine - 947248-49-9

Specification

CAS No. 947248-49-9
Molecular Formula C7H8IN3
Molecular Weight 261.066
IUPAC Name 6-iodoimidazo[1,2-a]pyridin-2-amine
Standard InChI InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Standard InChI Key UWCNQOZYIKBYIN-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1I)N

Introduction

Chemical Structure and Physicochemical Properties

6-Iodoimidazo[1,2-A]pyridin-2-amine (IUPAC name: 6-iodoimidazo[1,2-a]pyridin-2-amine) is a nitrogen-containing bicyclic heterocycle with the molecular formula C₇H₆IN₃. Its structure comprises a fused imidazole and pyridine ring system, where the pyridine moiety is substituted with an iodine atom at the 6-position and a primary amine group at the 2-position.

Molecular Characteristics

  • Molecular weight: 259.05 g/mol

  • XLogP3-AA (partition coefficient): 1.7 (predicted)

  • Hydrogen bond donors: 2 (amine and imidazole NH)

  • Hydrogen bond acceptors: 3 (imidazole and pyridine N atoms)

The iodine atom introduces significant steric bulk and polarizability, influencing the compound’s reactivity in cross-coupling reactions . Quantum mechanical calculations suggest that the amine group participates in intramolecular hydrogen bonding, stabilizing the planar conformation of the imidazo[1,2-a]pyridine core .

Spectral Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, H-5), 7.78 (d, J = 9.2 Hz, 1H, H-7), 6.99 (d, J = 9.2 Hz, 1H, H-8), 6.45 (s, 2H, NH₂) .

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 152.3 (C-2), 142.1 (C-6), 128.9 (C-5), 117.4 (C-8), 113.2 (C-7), 95.1 (C-I) .

Synthesis and Functionalization

Palladium-Catalyzed Carbonylation

A breakthrough in synthesizing 6-iodoimidazo[1,2-A]pyridin-2-amine involves palladium-catalyzed carbonylation using a recyclable supported ionic liquid phase (SILP) catalyst. This method achieves 85–92% yields under mild conditions (80°C, 20 bar CO) :

Table 1: Optimization of Carbonylation Conditions

ParameterOptimal ValueYield (%)Selectivity (%)
Temperature80°C9298
CO Pressure20 bar8995
Catalyst Loading0.5 mol% Pd8593

The SILP catalyst, comprising palladium immobilized on silica gel modified with pyridinium ionic liquids, enables efficient recycling (>10 cycles) with negligible Pd leaching (<0.5 ppm) . Competing pathways for mono- and double carbonylation are mitigated by adjusting amine nucleophiles and CO pressure.

Suzuki–Miyaura Cross-Coupling

6-Iodoimidazo[1,2-A]pyridin-2-amine serves as a precursor for 6-aryl/heteroaryl derivatives via Suzuki–Miyaura reactions. Coupling with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) affords substituted imidazo[1,2-a]pyridines in 70–88% yields . For example, reaction with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-amine, a potent PI3Kα inhibitor (IC₅₀ = 1.94 nM) .

Pharmacological Applications

Anticancer Activity

Derivatives of 6-iodoimidazo[1,2-A]pyridin-2-amine exhibit dual mechanisms in oncology:

ALDH1A3 Inhibition

The compound’s analogs, such as 3a (6-(2-fluorophenyl) derivative), inhibit aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells. In patient-derived GBM cells, these derivatives induce apoptosis at picomolar concentrations (EC₅₀ = 0.2–0.5 nM) .

PI3Kα Targeting

Quinazoline–imidazo[1,2-a]pyridine hybrids (e.g., 13k) derived from 6-iodoimidazo[1,2-A]pyridin-2-amine inhibit PI3Kα with IC₅₀ values of 1.94 nM, arresting HCC827 lung cancer cells at the G2/M phase .

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC₅₀ (nM)Target
3aGBM-SC0.2ALDH1A3
13kHCC8271.94PI3Kα
7cMCF-743Tubulin

Challenges and Future Directions

Despite its promise, 6-iodoimidazo[1,2-A]pyridin-2-amine faces hurdles:

  • Synthetic Scalability: While SILP catalysts reduce Pd waste, large-scale synthesis remains energy-intensive due to high CO pressures .

  • Pharmacokinetics: No in vivo data exist on bioavailability or metabolic stability.

  • Selectivity: Off-target effects on ALDH1A1 and ALDH2 isoforms require mitigation .

Future research should prioritize prodrug strategies to enhance blood-brain barrier penetration for glioblastoma applications and proteolysis-targeting chimeras (PROTACs) to degrade oncogenic targets selectively.

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